Alfuzosin Hydrochloride

Descripción general

Descripción

Alfuzosin Hydrochloride is the hydrochloride salt of alfuzosin, a quinazoline compound with smooth muscle-relaxing activity. Alfuzosin selectively binds to and antagonizes post-synaptic alpha-1-adrenoreceptors in smooth muscle of the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra, initiating relaxation of smooth muscle and resulting in improvement of urine flow and the symptoms of benign prostatic hyperplasia (BPH). This agent also blocks alpha-1-adrenoreceptors in peripheral vascular smooth muscle, resulting in vasodilatation and a decrease in peripheral vascular resistance.

See also: Alfuzosin (has active moiety).

Análisis Bioquímico

Biochemical Properties

Alfuzosin Hydrochloride interacts with α1 adrenergic receptors, which are located in the prostate, bladder base, bladder neck, and prostatic capsule . By selectively inhibiting these receptors, this compound causes smooth muscle relaxation in these areas, improving urine flow and reducing BPH symptoms .

Cellular Effects

This compound’s primary cellular effect is the relaxation of smooth muscles in the prostate and bladder neck. This relaxation is achieved by antagonizing the α1 adrenergic receptors, which leads to a decrease in the tone of these structures . This action improves urine flow and reduces the symptoms associated with BPH .

Molecular Mechanism

The molecular mechanism of this compound involves its function as a selective antagonist of post-synaptic α1-adrenoreceptors . These receptors are located in the prostate, bladder base, bladder neck, and prostatic capsule. By blocking these receptors, this compound inhibits the contraction of smooth muscles in these areas, thereby reducing the resistance to bladder outflow .

Metabolic Pathways

This compound is metabolized via three metabolic pathways: oxidation, O-demethylations, and N-dealkylation . The main hepatic cytochrome enzyme responsible for its metabolism is CYP3A4 . The metabolites of this compound are not pharmacologically active .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound likely interacts with α1-adrenoreceptors located on the cell membranes of smooth muscle cells in the prostate and bladder neck .

Actividad Biológica

Alfuzosin hydrochloride is a selective alpha-1 adrenergic antagonist primarily used in the management of benign prostatic hyperplasia (BPH). This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Alfuzosin selectively binds to alpha-1 adrenergic receptors, particularly in the lower urinary tract. This binding leads to the relaxation of smooth muscle in the prostate and bladder neck, thereby improving urine flow and alleviating urinary symptoms associated with BPH. The inhibition of these receptors mitigates the vasoconstrictor effects of catecholamines, promoting peripheral vasodilation and potentially causing postural hypotension in some patients .

Pharmacokinetics

The pharmacokinetics of alfuzosin reveal significant insights into its absorption, distribution, metabolism, and elimination:

- Absorption : Alfuzosin is well absorbed from the gastrointestinal tract, with an absolute bioavailability ranging from 49% to 64% under fed conditions. Peak plasma concentrations are typically reached within 8 hours after administration .

- Distribution : The volume of distribution is approximately 3.2 L/kg, indicating extensive tissue distribution, particularly to the prostate. Protein binding ranges from 82% to 90%, primarily to human serum albumin .

- Metabolism : It undergoes extensive hepatic metabolism via CYP3A4, with only about 11% excreted unchanged in urine. The metabolites are pharmacologically inactive .

- Elimination : Alfuzosin is primarily eliminated via feces (69%) and urine (24%) after oral administration. The elimination half-life is approximately 5 hours .

Clinical Efficacy

Numerous studies have assessed the efficacy of alfuzosin in treating BPH:

- Registration Trials : A pivotal trial demonstrated that alfuzosin (2.5 mg TID) significantly improved urinary flow rates compared to placebo after six months. The rate of acute urinary retention (AUR) was lower in the alfuzosin group (0.4% vs. 2.6%) .

- Long-term Studies : A one-year study involving 2829 patients showed a reduction in International Prostate Symptom Score (IPSS) by 49.6% after six months and by 53.8% after twelve months. Only 1.2% experienced AUR during this period .

- Quality of Life Improvements : Alfuzosin has been associated with improvements in sexual function parameters such as erection rigidity and ejaculate volume, enhancing overall patient quality of life .

Safety Profile

Alfuzosin is generally well tolerated, with a low incidence of adverse effects:

- Adverse Events : The most common side effects include dizziness and postural hypotension (3.1%). Ejaculatory disorders are rare (0.3%), and changes in blood pressure are minimal even among elderly patients or those on antihypertensive medications .

- Long-term Tolerance : In a two-year open-label study involving 839 patients, alfuzosin was well tolerated with no significant cardiovascular issues reported .

Summary of Research Findings

| Study Type | Sample Size | Dosage | Results |

|---|---|---|---|

| Registration Trials | Varies | 2.5 mg TID | Improved urinary flow; lower AUR rate |

| One-Year Open-Label Study | 2829 | 2.5 mg TID/5 mg BID | IPSS reduced by ~50%; low AUR incidence |

| Two-Year Open-Label Study | 839 | 10 mg once daily | Significant symptom relief; well tolerated |

Propiedades

IUPAC Name |

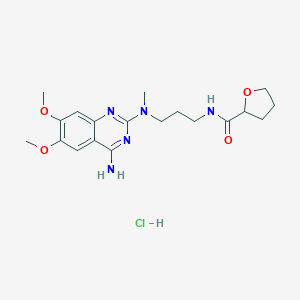

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNKWDJILNVLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81403-80-7 (Parent) | |

| Record name | Alfuzosin hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045514 | |

| Record name | Alfuzosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81403-68-1 | |

| Record name | Alfuzosin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81403-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfuzosin hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alfuzosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-N-{3-[(4-Amino-6,7-dimethoxy-2-chinazolin)methylamino]propyl}tetrahydro-2-furamid hydrochlorid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALFUZOSIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75046A1XTN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.